4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride
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Overview
Description
4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminoethyl group attached to a methylbenzonitrile core, and it is often used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process where 2-methylbenzonitrile is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)pyridine: Similar structure but with a pyridine ring instead of a benzonitrile core.
4-(2-Diethylaminoethylamino)quinoline: Contains a quinoline ring and exhibits different biological activities.
Uniqueness
4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(1-aminoethyl)-2-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-5-9(8(2)12)3-4-10(7)6-11;/h3-5,8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTWSLPFMCQNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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